molecular formula C8H6BrNO B13527548 2-(3-Bromo-5-hydroxyphenyl)acetonitrile

2-(3-Bromo-5-hydroxyphenyl)acetonitrile

Cat. No.: B13527548
M. Wt: 212.04 g/mol
InChI Key: LYFRXUQBJPYGRS-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by the presence of a bromine atom, a hydroxyl group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and may be carried out at room temperature or under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-5-hydroxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-hydroxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxyl and nitrile groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-5-hydroxyphenyl)acetonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-(3-bromo-5-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6BrNO/c9-7-3-6(1-2-10)4-8(11)5-7/h3-5,11H,1H2

InChI Key

LYFRXUQBJPYGRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)Br)CC#N

Origin of Product

United States

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